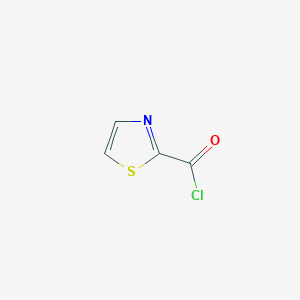

1,3-Thiazole-2-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNOS/c5-3(7)4-6-1-2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZCFGQSWLWNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383583 | |

| Record name | 1,3-thiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30216-57-0 | |

| Record name | 1,3-thiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Thiazole-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Thiazole-2-carbonyl chloride chemical properties

An In-depth Technical Guide to 1,3-Thiazole-2-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 30216-57-0) is a significant heterocyclic compound widely utilized as a key intermediate in organic synthesis.[1] Its unique structure, featuring a reactive acyl chloride group attached to a thiazole ring, makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The thiazole moiety itself is present in numerous biologically active compounds and approved drugs, highlighting the importance of its derivatives in medicinal chemistry.[2][3][4][5][6] This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety protocols associated with this compound.

Chemical and Physical Properties

This compound is a light yellow solid at room temperature.[7] Its core structure consists of a five-membered aromatic ring containing sulfur and nitrogen atoms, with a carbonyl chloride functional group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H2ClNOS | [7][8][9][10] |

| Molecular Weight | 147.58 g/mol | [7][8][9][10] |

| CAS Number | 30216-57-0 | [7][8][9][10] |

| Appearance | Light yellow solid | [7] |

| Melting Point | 54-58 °C[7][8], 47-52 °C | [7][8] |

| Boiling Point (Predicted) | 244.7 ± 23.0 °C | [7][8] |

| Density (Predicted) | 1.497 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | -0.51 ± 0.10 | [7] |

| InChI Key | HKZCFGQSWLWNQA-UHFFFAOYSA-N | [9] |

| SMILES | ClC(C1=NC=CS1)=O |

Synthesis and Reactivity

Synthesis

The synthesis of acyl chlorides is commonly achieved by treating the corresponding carboxylic acid with a chlorinating agent. For this compound, a standard laboratory-scale synthesis involves the reaction of 1,3-thiazole-2-carboxylic acid with thionyl chloride (SOCl₂).[11][12] Other reagents like oxalyl chloride or phosphorus pentachloride can also be employed for similar transformations.

A general precursor for this synthesis is 2-bromothiazole, which can be converted to the carboxylic acid via lithium-halogen exchange followed by quenching with carbon dioxide.[7]

Reactivity

As an acyl chloride, the compound is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, making it an excellent acylating agent. This reactivity is central to its utility in organic synthesis.

-

Reaction with Nucleophiles: It reacts readily with a wide range of nucleophiles, including alcohols to form esters, amines to form amides, and water to hydrolyze back to the carboxylic acid.[12][13] The reaction with amines is particularly important in drug development for linking the thiazole moiety to other molecular scaffolds.[2][13]

-

Stability: this compound reacts violently with water and is sensitive to moisture.[14] It is incompatible with strong bases, strong oxidizing agents, and water.[14][15] Due to its reactivity, it must be handled under anhydrous conditions.

Experimental Protocols

General Protocol for Amide Formation

The synthesis of N-acylated 2-amino-thiazoles often involves the reaction of an amino-thiazole derivative with an acid chloride.[2] A representative procedure using this compound would be as follows:

-

Dissolution: Dissolve the desired amine substrate in a suitable anhydrous aprotic solvent (e.g., dioxane, tetrahydrofuran, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger for the HCl byproduct.[2]

-

Acylation: Slowly add a solution of this compound in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography.

Applications in Research and Drug Development

The thiazole ring is a key structural motif in a variety of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[4][5][6] this compound serves as a crucial intermediate for introducing this valuable pharmacophore into new chemical entities.

-

Anticancer Agents: Thiazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[2] The ability to easily form amide bonds using this compound facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Antiviral Agents: Some thiazole-containing compounds are investigated for their potential as antiviral drugs. For instance, the related intermediate 2-chloro-1,3-thiazole-5-carbonyl chloride is a key building block in the synthesis of the HIV protease inhibitor Ritonavir.[1]

-

Other Biological Activities: The thiazole core is associated with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anti-tubercular properties.[2][6]

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[9][14] It reacts violently with water, potentially liberating toxic gas.[14]

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Source |

| Hazard Class | Skin Corr. 1B | Causes severe skin burns and eye damage | [9] |

| Signal Word | Danger | [9] | |

| Hazard Statement | H314 | Causes severe skin burns and eye damage | [9] |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray | [9][14] |

| Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [9][14] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting | [9] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [14] | |

| P405 | Store locked up | [9] |

Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (chemical goggles and face shield).[14][16]

-

Ventilation: Use only outdoors or in a well-ventilated area.[14] Ensure safety showers and eyewash stations are nearby.[14]

-

Storage: Store in a cool, dry, and well-ventilated place.[7][14] Keep containers tightly closed and store locked up.[9][14] The recommended storage temperature is 2-8°C.[7]

-

Incompatibilities: Avoid contact with water, strong oxidizing agents, and strong bases.[14][15]

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[14] Seek immediate medical attention.[14]

-

Skin Contact: Take off immediately all contaminated clothing.[14] Wash off with soap and plenty of water.[14] Seek immediate medical attention.[14]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14] Seek immediate medical attention.[14]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[14] Seek immediate medical attention.[14]

Conclusion

This compound is a reactive and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically and biologically active compounds. Its utility stems from the combination of a reactive acyl chloride handle with the valuable thiazole scaffold. While its reactivity makes it a powerful synthetic tool, it also necessitates strict safety protocols and handling procedures. A thorough understanding of its chemical properties, reactivity, and hazards is essential for its safe and effective use in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. bepls.com [bepls.com]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound CAS#: 30216-57-0 [m.chemicalbook.com]

- 9. This compound | C4H2ClNOS | CID 2795211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the One-Pot Synthesis of 1,3-Thiazole-2-carbonyl chloride from 2-Bromothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1,3-thiazole-2-carbonyl chloride, a critical building block in pharmaceutical and medicinal chemistry. The described methodology outlines an efficient one-pot conversion from readily available 2-bromothiazole, proceeding through a 1,3-thiazole-2-carboxylic acid intermediate.

Introduction

The 1,3-thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. Consequently, functionalized thiazoles, such as this compound, are valuable reagents for drug discovery and development, serving as key intermediates for creating complex molecular architectures. This document details a robust and scalable two-step, one-pot synthesis beginning with 2-bromothiazole, focusing on the lithiation-carboxylation pathway followed by chlorination.

Overall Synthesis Pathway

The conversion of 2-bromothiazole to this compound is achieved in two primary steps without the need for intermediate purification. The process involves an initial halogen-metal exchange and carboxylation, followed by the conversion of the resulting carboxylic acid to the target acyl chloride.

Experimental Protocols

This section provides detailed methodologies for the synthesis. Safety precautions should be strictly followed, especially when handling pyrophoric and corrosive reagents like n-butyllithium and thionyl chloride.

Step 1: Synthesis of 1,3-Thiazole-2-carboxylic acid Lithium Salt

This procedure involves the formation of a thiazole-lithium intermediate via halogen-metal exchange, followed by quenching with carbon dioxide to form the lithium carboxylate salt.[1][2]

Experimental Protocol:

-

Reaction Setup: A multi-necked, round-bottom flask is flame-dried under vacuum and subsequently purged with an inert atmosphere (e.g., nitrogen or argon). The flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Reagent Charging: The reaction flask is charged with anhydrous tetrahydrofuran (THF).

-

Cooling: The flask is cooled to a temperature between -70 °C and -75 °C using a dry ice/acetone bath.

-

Addition of n-Butyllithium: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred THF, maintaining the internal temperature below -70 °C.

-

Addition of 2-Bromothiazole: A solution of 2-bromothiazole in anhydrous THF is added dropwise from the dropping funnel to the n-BuLi solution. The addition rate is controlled to keep the internal temperature between -70 °C and -75 °C. The mixture is stirred for an additional 30 minutes at this temperature after the addition is complete.[1]

-

Carboxylation: Dry carbon dioxide gas is bubbled through the reaction mixture. Alternatively, the mixture can be poured over crushed dry ice. The temperature is maintained between -60 °C and -75 °C during this step.[1]

-

Warming: The reaction mixture is allowed to slowly warm to room temperature. The resulting slurry contains the 1,3-thiazole-2-carboxylic acid lithium salt. This intermediate is typically not isolated and is used directly in the next step.

Step 2: Synthesis of this compound

The crude lithium carboxylate salt from the previous step is converted to the final acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂).[1][3][4]

Experimental Protocol:

-

Solvent Exchange/Addition: The solvent from the previous step (THF/hexanes) can be removed under reduced pressure. Anhydrous dichloromethane (CH₂Cl₂) is then added to the crude lithium salt.

-

Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the stirred suspension at 0 °C.

-

Reaction: The reaction mixture is heated to reflux (approximately 44–46 °C) and maintained at this temperature until the reaction is complete (monitored by TLC or GC-MS).[1]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess thionyl chloride and solvent are removed under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization to yield the final product.

Data Presentation

The following tables summarize the quantitative data for the described synthesis.

Table 1: Reaction Conditions for 1,3-Thiazole-2-carboxylic acid Synthesis

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Bromothiazole | [1] |

| Reagent | n-Butyllithium (n-BuLi) | [1] |

| Electrophile | Carbon Dioxide (CO₂) | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Temperature | -75 °C to -70 °C | [1] |

| Reaction Time | ~30 minutes post-addition | [1] |

| Yield | 70.7% - 73.4% | [1] |

Table 2: Reaction Conditions for this compound Synthesis

| Parameter | Value/Condition | Reference |

| Starting Material | 1,3-Thiazole-2-carboxylic acid lithium salt | [1] |

| Reagent | Thionyl chloride (SOCl₂) | [1] |

| Solvent | Dichloromethane (CH₂Cl₂) | [1] |

| Temperature | Reflux (44 °C - 46 °C) | [1] |

| Yield | 75.3% - 78.5% | [1] |

| Overall Yield | 53% - 58% | [1] |

Experimental Workflow Visualization

The one-pot nature of this synthesis is a key advantage, streamlining the process and improving efficiency. The following diagram illustrates the logical flow of the experimental procedure.

Conclusion

The described one-pot synthesis provides an efficient and high-yielding route to this compound from 2-bromothiazole. By avoiding the isolation of the intermediate carboxylic acid, this method reduces operational complexity, saves time, and minimizes potential product loss. This guide offers the necessary detailed protocols and quantitative data to enable researchers in the field of drug development to successfully implement this valuable synthetic transformation.

References

An In-depth Technical Guide to 1,3-Thiazole-2-carbonyl chloride: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Thiazole-2-carbonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring a thiazole ring coupled with a reactive acyl chloride group, makes it a valuable building block for the synthesis of a wide array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to this compound, tailored for researchers and professionals in the field.

Molecular Structure and Formula

The fundamental characteristics of this compound are summarized in the table below, providing a clear overview of its chemical identity.

| Identifier | Value |

| Molecular Formula | C4H2ClNOS[1][2] |

| IUPAC Name | This compound[1] |

| CAS Number | 30216-57-0[1][2] |

| SMILES | C1=CSC(=N1)C(=O)Cl[1] |

| InChI | InChI=1S/C4H2ClNOS/c5-3(7)4-6-1-2-8-4/h1-2H[1] |

| InChIKey | HKZCFGQSWLWNQA-UHFFFAOYSA-N[1] |

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, application in synthesis, and for the prediction of its behavior in various chemical environments.

| Property | Value |

| Molecular Weight | 147.58 g/mol [1][2] |

| Appearance | Solid |

| Melting Point | 47-52 °C |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the corresponding carboxylic acid, 1,3-Thiazole-2-carboxylic acid. The general synthetic pathway is illustrated in the diagram below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3-Thiazole-2-carboxylic acid (Precursor)

A common method for the synthesis of 1,3-thiazole-2-carboxylic acid involves the hydrolysis of its corresponding ethyl ester.

-

Materials: Ethyl 1,3-thiazole-2-carboxylate, a suitable base (e.g., sodium hydroxide or potassium hydroxide), a protic solvent (e.g., ethanol/water mixture), and a strong acid for neutralization (e.g., hydrochloric acid).

-

Procedure:

-

Dissolve Ethyl 1,3-thiazole-2-carboxylate in a mixture of ethanol and an aqueous solution of the base.

-

Stir the reaction mixture at room temperature or with gentle heating to facilitate the hydrolysis of the ester.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture with a strong acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water to remove any inorganic impurities, and dry under vacuum.

-

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a crucial step that can be achieved using various chlorinating agents. Thionyl chloride (SOCl2) and oxalyl chloride ((COCl)2) are commonly employed for this transformation.

-

Method A: Using Thionyl Chloride

-

Materials: 1,3-Thiazole-2-carboxylic acid, thionyl chloride, and an inert solvent (e.g., dichloromethane or toluene). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 1,3-Thiazole-2-carboxylic acid in the chosen inert solvent.

-

Slowly add thionyl chloride to the mixture at room temperature or with cooling. The reaction is often exothermic.

-

If necessary, add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion, typically monitored by the cessation of gas evolution (SO2 and HCl).

-

After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude this compound can be purified by distillation or crystallization, or used directly in subsequent reactions.

-

-

-

Method B: Using Oxalyl Chloride

-

Materials: 1,3-Thiazole-2-carboxylic acid, oxalyl chloride, an inert solvent (e.g., dichloromethane), and a catalytic amount of DMF.

-

Procedure:

-

To a solution of 1,3-Thiazole-2-carboxylic acid in an inert solvent, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride to the mixture at a controlled temperature (often starting at 0 °C and allowing it to warm to room temperature).

-

Stir the reaction mixture until the evolution of gas (CO, CO2, and HCl) ceases.

-

The solvent and any volatile byproducts are removed under reduced pressure to yield the crude this compound.

-

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the thiazole ring. The chemical shifts would likely be in the range of 7.5-8.5 ppm, with coupling constants characteristic of a 1,3-disubstituted five-membered heterocyclic system.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals. The carbonyl carbon of the acyl chloride group is expected to appear significantly downfield, typically in the range of 160-170 ppm. The three carbons of the thiazole ring would resonate in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the carbonyl chloride group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a strong absorption band characteristic of the C=O stretching vibration of the acyl chloride functional group. This band typically appears in the region of 1750-1800 cm⁻¹. Other characteristic peaks would include those corresponding to the C=N and C-S stretching vibrations of the thiazole ring.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (147.58 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom. Fragmentation patterns would likely involve the loss of the chlorine atom and the carbonyl group.

Safety and Handling

This compound is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and will react with water to produce hydrochloric acid. Therefore, it should be stored under anhydrous conditions.

Conclusion

This compound serves as a pivotal intermediate in the synthesis of various heterocyclic compounds with potential biological activities. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and synthetic methodologies, offering valuable information for researchers engaged in drug discovery and organic synthesis. The provided experimental frameworks for its preparation, along with the expected spectroscopic characteristics, will aid in its synthesis, purification, and characterization. As with any reactive chemical, proper safety precautions are paramount when handling this compound.

References

Physical and chemical properties of 1,3-Thiazole-2-carbonyl chloride

An In-depth Technical Guide to 1,3-Thiazole-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a key heterocyclic building block in medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is a reactive acyl chloride featuring a five-membered aromatic thiazole ring. It serves as a crucial intermediate for introducing the thiazole-2-carbonyl moiety into various molecular scaffolds.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 30216-57-0 | [1][2][3][4] |

| Molecular Formula | C₄H₂ClNOS | [1][2][3][5] |

| Molecular Weight | 147.58 g/mol | [2][3][5] |

| Appearance | Light yellow solid | [4] |

| Melting Point | 47-58 °C | [2][4][6] |

| Boiling Point | 244.7 ± 23.0 °C (Predicted) | [2][4] |

| Density | 1.497 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | Typically ≥90-95% | [1][7] |

| Storage Temperature | 2-8°C | [4][6] |

Chemical Reactivity and Stability

As an acyl chloride, this compound is a highly reactive compound.

-

Reactivity: The carbonyl chloride group is a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (to form the corresponding carboxylic acid). It is classified as corrosive and causes severe skin burns and eye damage.[5][6] It is also noted to react with water.[4]

-

Stability and Storage: The compound is sensitive to moisture and should be stored in a cool (2-8°C), dry environment under an inert atmosphere to prevent hydrolysis.[4][6] It is classified as a dangerous good for transportation.[3]

The general reactivity of the acyl chloride functional group is illustrated in the diagram below.

Caption: General reactivity pathway of this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: From 2-Bromothiazole

The synthesis of this compound typically proceeds via lithiation of a thiazole precursor, followed by carboxylation and subsequent conversion to the acyl chloride. The raw materials for this process include 2-Bromothiazole, n-Butyllithium, carbon dioxide, and thionyl chloride.[4]

Step 1: Lithiation and Carboxylation

-

Dissolve 2-bromothiazole in an anhydrous aprotic solvent (e.g., diethyl ether or THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (typically 1.1 equivalents) dropwise while maintaining the temperature at -78°C. Stir for 30-60 minutes.

-

Bubble dry carbon dioxide gas through the solution or pour the mixture over crushed dry ice.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,3-thiazole-2-carboxylic acid.

Step 2: Conversion to Acyl Chloride

-

Combine the crude 1,3-thiazole-2-carboxylic acid with an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.

-

After completion, remove the excess thionyl chloride under reduced pressure.

-

The resulting crude this compound can be purified by distillation under reduced pressure or recrystallization.

Caption: Synthetic workflow for this compound.

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR: The aromatic protons on the thiazole ring are expected to appear in the downfield region, typically between 7.4 and 9.0 ppm.[8][9] For the parent thiazole in CDCl₃, peaks are observed at approximately 8.89, 7.99, and 7.44 ppm.[9]

-

¹³C NMR: The carbonyl carbon is expected to resonate significantly downfield. Thiazole ring carbons typically appear in the range of 100-170 ppm.[10]

2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film from a solution.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Peaks: A very strong and characteristic absorption band for the acyl chloride C=O stretch is expected in the range of 1810–1775 cm⁻¹.[11] A C=N stretching frequency for the thiazole ring may be observed between 1622-1591 cm⁻¹.[12]

3. Mass Spectrometry (MS)

-

Methodology: Employ techniques such as Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS).

-

Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (147.58 g/mol ). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

Biological Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products (like Vitamin B1) and FDA-approved drugs.[13][14] Derivatives of thiazole are renowned for their extensive range of biological activities, making this compound a valuable starting material for drug discovery programs.

Key reported activities of thiazole-containing compounds include:

The diverse biological potential stems from the ability of the thiazole ring to engage in various non-covalent interactions with enzyme active sites and other biological targets.[16] The synthesis of novel thiazole derivatives remains an active and important area of research for the development of new therapeutic agents.[13][15]

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound CAS#: 30216-57-0 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | C4H2ClNOS | CID 2795211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiazole-2-carbonyl chloride 30216-57-0 [sigmaaldrich.com]

- 7. This compound, ≥90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. Thiazole - Wikipedia [en.wikipedia.org]

- 9. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 10. asianpubs.org [asianpubs.org]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. books.rsc.org [books.rsc.org]

- 15. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijrpr.com [ijrpr.com]

- 17. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

Spectroscopic and Experimental Profile of 1,3-Thiazole-2-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-Thiazole-2-carbonyl chloride, a key reagent in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on the analysis of analogous structures and established spectroscopic principles. Detailed experimental protocols for obtaining and verifying this data are also provided, alongside a workflow for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the known spectral data of 1,3-thiazole and the characteristic spectroscopic features of acyl chlorides.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 - 8.3 | Doublet | 1H | H5 |

| ~7.7 - 7.9 | Doublet | 1H | H4 |

Note: The chemical shifts are estimations and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=O (carbonyl) |

| ~155 - 160 | C2 |

| ~145 - 150 | C4 |

| ~125 - 130 | C5 |

Note: The carbonyl carbon (C=O) of acyl chlorides typically appears in the range of 160-180 ppm.[1][2] The specific environment of the thiazole ring will influence the precise chemical shift.

Table 3: Predicted FT-IR Spectroscopic Data

Sample Preparation: Thin film or KBr pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 - 1790 | Strong | C=O stretch (acyl chloride) |

| ~3100 - 3150 | Weak - Medium | Aromatic C-H stretch |

| ~1500 - 1600 | Medium | C=N and C=C ring stretching |

| ~1000 - 1200 | Medium | C-S stretching |

| ~600 - 800 | Strong | C-Cl stretch |

Note: The carbonyl stretching frequency of acyl chlorides is characteristically high due to the inductive effect of the chlorine atom.

Experimental Protocols

To empirically validate the predicted data, the following standard laboratory procedures for NMR and FT-IR spectroscopy are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

Tetramethylsilane (TMS) (or rely on residual solvent peak for referencing)

Procedure:

-

Sample Preparation:

-

Accurately weigh the required amount of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the compound completely.

-

Using a pipette, transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR spectrometer.

-

Tune and lock the spectrometer to the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

-

¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Method 1: Thin Solid Film [3] Materials:

-

This compound (~10-20 mg)

-

Volatile solvent (e.g., dichloromethane or acetone)

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

Procedure:

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent.

-

Drop the solution onto a clean, dry salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (air).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Method 2: Potassium Bromide (KBr) Pellet Materials:

-

This compound (1-2 mg)

-

Dry FT-IR grade KBr (~100-200 mg)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Place a small amount of KBr in the agate mortar and grind it to a fine powder.

-

Add the solid sample to the mortar and grind the mixture thoroughly to ensure it is homogenous.

-

Transfer the mixture to the pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum as described above.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and purity assessment, it is imperative that researchers acquire and interpret their own experimental data.

References

A Technical Guide to the Commercial Sourcing and Application of 1,3-Thiazole-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 1,3-Thiazole-2-carbonyl chloride (CAS No: 30216-57-0), a key heterocyclic building block in medicinal chemistry. It provides an overview of commercial suppliers, guidance on safe handling, and detailed protocols for its application in the synthesis of pharmacologically relevant molecules.

Introduction to this compound

This compound is a reactive acyl chloride widely utilized in organic synthesis. The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] Its presence is associated with a wide range of biological activities, making its derivatives valuable for developing novel therapeutic agents.[3][4] This acyl chloride is a primary precursor for the synthesis of 1,3-thiazole-2-carboxamides, a compound class that has been explored for various therapeutic targets, including kinase inhibition in cancer therapy.[5]

The high reactivity of the acyl chloride group allows for efficient coupling reactions, primarily with nucleophiles like amines and alcohols, to form stable amide and ester linkages, respectively. However, this reactivity also necessitates stringent handling and storage conditions to prevent degradation.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound. The table below summarizes the specifications from several key vendors to facilitate selection based on research or development needs. It is imperative to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

| Supplier | CAS Number | Purity | Available Quantities | Physical Form | Storage Temp. | Molecular Weight |

| Sigma-Aldrich (Merck) | 30216-57-0[6] | Not specified | 500 mg[6] | Solid[6] | 2-8°C[6] | 147.58[6] |

| Thermo Scientific | 30216-57-0[7] | ≥90%[7] | Contact for details | Solid | Contact for details | 147.58[7] |

| Amerigo Scientific | 30216-57-0[8] | 95%[8] | Contact for details | Solid | Contact for details | 147.584[8] |

| Santa Cruz Biotechnology | 30216-57-0[9] | Not specified | Contact for details | Solid | Contact for details | 147.58[9] |

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[10]

-

Hazards : The compound is classified as a corrosive substance that causes severe skin burns and eye damage.[6] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[10][11][12]

-

Handling : All manipulations should occur within a chemical fume hood.[13] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat, is mandatory.[10][13] Ensure emergency safety showers and eyewash stations are accessible.[10]

-

Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[10][13] The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis from atmospheric moisture.[14][15]

The logical workflow for safe handling and storage is outlined in the diagram below.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole-2-carbonyl chloride 30216-57-0 [sigmaaldrich.com]

- 7. This compound, ≥90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. scbt.com [scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]

- 12. nj.gov [nj.gov]

- 13. nbinno.com [nbinno.com]

- 14. reddit.com [reddit.com]

- 15. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to 1,3-Thiazole-2-carbonyl chloride (CAS 30216-57-0) for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and, most importantly, the applications of 1,3-Thiazole-2-carbonyl chloride (CAS 30216-57-0) in the synthesis of biologically active compounds. This reactive chemical intermediate serves as a crucial building block in medicinal chemistry, particularly in the development of targeted cancer therapies.

Core Chemical Properties

This compound is a solid organic compound that is highly reactive due to the presence of the acyl chloride functional group. This reactivity makes it an excellent starting material for the synthesis of a variety of thiazole-2-carboxamide derivatives.

| Property | Value | References |

| CAS Number | 30216-57-0 | [1][2][3] |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | Thiazole-2-carbonyl chloride | [1][2][3] |

| Molecular Formula | C₄H₂ClNOS | [1][2][3] |

| Molecular Weight | 147.58 g/mol | [1][2][3] |

| Physical State | Solid | [1][2] |

| Melting Point | 47-58 °C | [1][2] |

| Storage Temperature | 2-8 °C | [1][2] |

Hazard and Safety Information

This compound is classified as a corrosive substance and requires careful handling in a laboratory setting.

| Hazard | GHS Classification | Precautionary Statements |

| Pictogram | GHS05 (Corrosion) | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 |

| Signal Word | Danger | |

| Hazard Statement | H314: Causes severe skin burns and eye damage |

Key Suppliers

Several chemical suppliers offer this compound for research and development purposes.

| Supplier | Product Number(s) |

| Sigma-Aldrich | 775517 |

| ChemicalBook | CB7747970 |

| Santa Cruz Biotechnology | sc-260384 |

| Thermo Fisher Scientific | CC09502CB, CC09502DA, CC09502ZZ |

| BLD Pharmatech | BD54312 |

| Amerigo Scientific | CBB1350749ATL |

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

This compound is a valuable reagent for the synthesis of thiazole-2-carboxamides, a class of compounds that has shown significant promise as kinase inhibitors in cancer therapy. The general synthetic approach involves the acylation of a primary or secondary amine with this compound to form a stable amide bond.

Targeting the c-Met Signaling Pathway

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers. Researchers have synthesized a series of thiazole-2-carboxamide derivatives using this compound that exhibit potent inhibitory activity against c-Met.

References

An In-depth Technical Guide to the Synthesis of 1,3-Thiazole-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1,3-thiazole-2-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a reactive acyl chloride derivative of thiazole. The thiazole ring is a fundamental heterocyclic motif found in numerous biologically active molecules, including a variety of approved drugs. The ability to introduce the 2-carbonyl chloride functionality allows for further molecular elaboration through reactions with a wide range of nucleophiles, making it a valuable building block in medicinal chemistry and drug discovery. The synthesis of this compound can be approached from several starting materials, with the most common and practical routes commencing from either 2-bromothiazole or thiazole-2-carboxylic acid.

Synthetic Pathways

There are two principal and well-established synthetic pathways for the preparation of this compound. The choice of route may depend on the availability of starting materials, desired scale, and laboratory capabilities.

-

Chlorination of Thiazole-2-carboxylic Acid: This is a direct and high-yielding one-step method. It involves the conversion of the carboxylic acid to the corresponding acyl chloride using a standard chlorinating agent.

-

Carbonylation of 2-Bromothiazole: This multi-step, one-pot approach begins with the inexpensive and readily available 2-bromothiazole. The synthesis proceeds through a lithiation and subsequent carboxylation to form a thiazole-2-carboxylate intermediate, which is then chlorinated.

The following sections provide detailed experimental protocols and data for each of these synthetic routes.

Synthesis from Thiazole-2-carboxylic Acid

This method is often preferred due to its simplicity and efficiency. The direct conversion of the carboxylic acid to the acid chloride can be achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of acid chlorides from carboxylic acids.[1][2]

Materials:

-

Thiazole-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent (optional)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), place thiazole-2-carboxylic acid.

-

Add an excess of thionyl chloride (typically 2-5 equivalents). The reaction can be performed neat or in an inert solvent like dichloromethane.

-

Heat the reaction mixture to reflux (for neat thionyl chloride, the boiling point is 76 °C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). A typical reaction time is 2-4 hours.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap to capture the volatile and corrosive thionyl chloride.

-

The resulting crude this compound can be purified by distillation under reduced pressure or used directly in subsequent reactions if high purity is not critical.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Thiazole-2-carboxylic acid | - |

| Reagent | Thionyl chloride | [1][2] |

| Typical Yield | >90% (based on analogous reactions) | [3] |

Synthesis from 2-Bromothiazole

This "one-pot" method avoids the isolation of the intermediate thiazole-2-carboxylic acid, making it an attractive option for large-scale synthesis.

Experimental Protocol: Lithiation, Carboxylation, and Chlorination

Materials:

-

2-Bromothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry ice (solid carbon dioxide)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Lithiation: To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous THF or diethyl ether and cool to -78 °C using a dry ice/acetone bath. Add 2-bromothiazole to the cooled solvent. Slowly add a solution of n-butyllithium (1.0-1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 30-60 minutes.

-

Carboxylation: While maintaining the temperature at -78 °C, add crushed dry ice in small portions to the reaction mixture. Allow the mixture to warm slowly to room temperature and stir until all the dry ice has sublimated. This step forms the lithium salt of thiazole-2-carboxylic acid.

-

Chlorination: Cool the reaction mixture in an ice bath. Carefully add thionyl chloride (1.5-2.0 equivalents) dropwise. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.

-

Work-up and Purification: After cooling, the reaction mixture is typically quenched with cold water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Quantitative Data

| Parameter | Value |

| Starting Material | 2-Bromothiazole |

| Reagents | n-Butyllithium, Carbon Dioxide, Thionyl Chloride |

| Intermediate | Thiazole-2-lithium, Lithium thiazole-2-carboxylate |

| Typical Yield | Moderate to good (specific yield for the final product is not widely reported) |

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₂ClNOS | [4] |

| Molecular Weight | 147.58 g/mol | [4] |

| Appearance | Light yellow solid | - |

| Melting Point | 47-52 °C | - |

| Boiling Point | Not readily available | - |

| Spectroscopic Data | Expected Values | Reference |

| ¹H NMR (CDCl₃) | δ 8.0-8.5 (d, 1H), δ 7.7-8.2 (d, 1H) | Based on[3][5] |

| ¹³C NMR (CDCl₃) | δ 160-165 (C=O), δ 145-155 (C2), δ 120-145 (C4, C5) | Based on[6] |

| IR (KBr, cm⁻¹) | ~1750-1790 (C=O stretch, characteristic for acyl chlorides) | Based on[7] |

| Mass Spec (EI) | m/z 147 (M⁺), characteristic fragmentation pattern | - |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic routes to this compound.

Caption: Synthetic route from Thiazole-2-carboxylic Acid.

Caption: Multi-step synthesis from 2-Bromothiazole.

Conclusion

The synthesis of this compound is achievable through well-documented chemical transformations. The choice between the direct chlorination of thiazole-2-carboxylic acid and the multi-step carbonylation of 2-bromothiazole will depend on factors such as starting material availability, scalability, and the desired purity of the final product. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and development. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 1,3-THIAZOLE-4-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

The Thiazole Core: A Technical Guide to its Discovery and Historical Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold" in a vast array of natural products and synthetic pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and history of thiazole compounds, detailing seminal synthetic methodologies, key historical milestones, and the mechanisms of action of significant thiazole-containing drugs.

The Dawn of Thiazole Chemistry: The Hantzsch Synthesis

The history of the thiazole ring is inextricably linked to its first rational synthesis by German chemist Arthur Hantzsch in 1887.[1][2] This reaction, now famously known as the Hantzsch thiazole synthesis, provided a versatile and reliable method for constructing the thiazole core and opened the door to the systematic study of this new class of heterocyclic compounds. The synthesis typically involves the condensation of an α-haloketone with a thioamide.[1][3]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a classic example of the Hantzsch synthesis, yielding a foundational building block for many thiazole derivatives.[4]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

20 mL scintillation vial

-

100 mL beaker

-

Hot plate

-

Büchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

-

Add 5 mL of methanol and a stir bar to the vial.[4]

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[4]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.[4]

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[4]

-

Filter the resulting precipitate using a Büchner funnel.[4]

-

Wash the filter cake with water.[4]

-

Spread the collected solid on a tared watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.[4]

Thiazoles in Nature and Early Medicine: Thiamine and Sulfathiazole

The discovery of naturally occurring and early synthetic thiazole compounds underscored the biological significance of this heterocyclic ring.

Thiamine (Vitamin B1): A Vital Coenzyme

The investigation into the cause of beriberi led to the discovery of thiamine, the first B vitamin.[5] In 1926, Barend Jansen and Willem Donath isolated and crystallized the anti-neuritic factor from rice bran.[5] The structure of this compound, containing a thiazole ring linked to a pyrimidine ring, was elucidated by Robert R. Williams in 1934, who also synthesized it in 1936.[5] The name "thiamine" reflects its sulfur-containing (thio) nature and its classification as a vitamin (amine).

Sulfathiazole: A Pre-Penicillin Antibiotic

In the late 1930s, sulfathiazole emerged as a potent sulfonamide antibiotic, playing a critical role in combating bacterial infections before the widespread availability of penicillin.[5] The development of sulfathiazole was a result of systematic modifications to the sulfanilamide structure, which itself was identified as the active metabolite of the first commercially available sulfonamide, Prontosil.[5]

The Modern Era of Thiazole-Containing Drugs

The versatility of the thiazole scaffold has led to its incorporation into a wide range of modern pharmaceuticals.

Ritonavir: An HIV Protease Inhibitor

Discovered by Abbott Laboratories and approved by the FDA in 1996, ritonavir is an antiretroviral drug used to treat HIV/AIDS.[6] The development of ritonavir involved modifying a precursor compound to enhance its oral bioavailability and metabolic stability.[7] A key modification was the replacement of pyridyl groups with thiazole rings, which increased the compound's stability towards oxidation.[8]

Fanetizole: An Immunoregulator

Fanetizole is a compound with immunoregulating activity.[9] Its synthesis involves the reaction of β-phenethylamine with ammonium thiocyanate to form a thiourea, which is then treated with phenacyl bromide to construct the thiazole ring.[9]

Quantitative Data on Thiazole Derivatives

The following tables summarize the biological activities of various thiazole derivatives, providing a quantitative basis for understanding their structure-activity relationships.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 | 2.57 ± 0.16 | [10] |

| 4c | HepG2 | 7.26 ± 0.44 | [10] |

| 4b | MCF-7 | 31.5 ± 1.91 | [10] |

| 4b | HepG2 | 51.7 ± 3.13 | [10] |

| 5 | MCF-7 | 28.0 ± 1.69 | [10] |

| 5 | HepG2 | 26.8 ± 1.62 | [10] |

| Staurosporine | MCF-7 | 6.77 ± 0.41 | [10] |

| Staurosporine | HepG2 | 8.4 ± 0.51 | [10] |

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3a | E. coli | 4.88 | [11] |

| 3b | E. coli | >39.06 | [11] |

| 8a | E. coli | 39.06 | [11] |

| 8b | E. coli | 9.77 | [11] |

| 10a | E. coli | 19.53 | [11] |

| Neomycin | E. coli | 78.12 | [11] |

| 3a | S. aureus | 4.88 | [11] |

| 3b | S. aureus | 19.53 | [11] |

| 8a | S. aureus | 9.77 | [11] |

| 10a | S. aureus | 19.53 | [11] |

| Neomycin | S. aureus | 39.06 | [11] |

Mechanisms of Action: Signaling Pathways and Enzyme Inhibition

The therapeutic effects of many thiazole-containing drugs are due to their interaction with specific biological pathways and enzymes.

Inhibition of EGFR Signaling Pathway

Certain thiazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[10] EGFR activation initiates a cascade of downstream events, including the RAS-RAF-MEK-MAPK and PI3K-Akt pathways, leading to cell proliferation and survival.[11] Thiazole-based inhibitors can block this signaling, thereby arresting cancer cell growth.

Inhibition of DNA Gyrase

Thiazole derivatives have also been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme that controls DNA topology during replication.[12] By binding to the ATP-binding site of the GyrB subunit of DNA gyrase, these compounds prevent the enzyme from carrying out its function, leading to bacterial cell death.[6] This mechanism of action is a key strategy in the development of new antibacterial agents.

Conclusion

From its initial synthesis by Hantzsch to its central role in modern pharmaceuticals, the thiazole ring has proven to be a remarkably versatile and biologically significant scaffold. The historical journey of thiazole compounds, from early dyes and antibiotics to complex antiviral and anticancer agents, highlights the enduring importance of this heterocyclic core in drug discovery and development. Continued exploration of thiazole chemistry promises to yield novel therapeutic agents with diverse mechanisms of action, addressing ongoing challenges in human health.

References

- 1. synarchive.com [synarchive.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. archives.ijper.org [archives.ijper.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. thieme.de [thieme.de]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hospitalpharmajournal.com [hospitalpharmajournal.com]

The Thiazole Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties have established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the incorporation of the thiazole moiety into a wide array of clinically successful drugs spanning numerous therapeutic areas.[1][2][3] From potent anticancer agents and life-saving antiretrovirals to essential vitamins, the thiazole ring is a testament to the power of heterocyclic chemistry in addressing complex medical challenges. This guide provides a technical overview of the biological significance of the thiazole ring, detailing its role in drug design, its mechanisms of action in key signaling pathways, and the experimental methodologies used to evaluate its therapeutic potential.

Physicochemical Properties and Biological Significance

The utility of the thiazole ring in drug discovery is rooted in its distinct structural and electronic characteristics. As a heteroaromatic system, it possesses 6 π-electrons, conferring aromatic stability.[1] The presence of nitrogen and sulfur atoms allows for a variety of non-covalent interactions crucial for drug-receptor binding, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. Furthermore, the thiazole nucleus can serve as a bioisosteric replacement for other aromatic systems, enabling chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target affinity.[1] These attributes contribute to its widespread biological activity, which includes anticancer, antimicrobial, anti-inflammatory, antiviral, and central nervous system effects.[1][4][5][6]

Therapeutic Applications and Key Drug Classes

The structural versatility of the thiazole ring has been exploited to develop drugs across a broad spectrum of diseases.

Anticancer Agents

Thiazole-containing compounds are prominent in oncology. A notable example is Dasatinib , a potent inhibitor of the BCR-ABL tyrosine kinase, which is central to the pathophysiology of Chronic Myeloid Leukemia (CML).[2][7] Another important class includes the Epothilones , such as Epothilone B, which are microtubule stabilizers with potent activity against various cancer cell lines, including those resistant to taxanes.[8]

Antiviral Agents

In the field of virology, the thiazole ring is a key component of Ritonavir , an essential protease inhibitor used in the treatment of HIV/AIDS.[1][9] Ritonavir functions by mimicking the peptide substrate of the HIV protease enzyme, thereby blocking the viral replication cycle.[1][10] It also acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, boosting the concentration of other co-administered protease inhibitors.[9][11]

Antimicrobial Agents

The thiazole moiety is found in numerous antibacterial agents. Sulfathiazole is an early-generation sulfonamide antibiotic that inhibits dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. Cephalosporin antibiotics, a major class of beta-lactam drugs, frequently incorporate a 2-aminothiazole ring, which enhances their spectrum of activity and potency against resistant bacterial strains.[12]

Central Nervous System (CNS) Agents

Pramipexole is a thiazole-containing non-ergot dopamine agonist with high affinity for the D2 and D3 dopamine receptors.[1][5][13] It is primarily used in the treatment of Parkinson's disease to alleviate motor symptoms and has also shown efficacy in treating restless legs syndrome.[13]

Quantitative Biological Data

The efficacy of thiazole-containing drugs is quantified through various in vitro assays. The following tables summarize key biological activity data for representative compounds.

| Compound | Target/Organism | Activity Type | Value (nM) | Cell Line/System |

| Dasatinib | BCR-ABL Kinase | IC50 | 1 - 9 | In vitro kinase assay |

| c-ABL Kinase | IC50 | 9 | Kinase activity assay | |

| Btk Kinase | IC50 | 5 | In vitro kinase assay | |

| Ritonavir | HIV-1 Protease | EC50 | 22 - 130 | Antiviral assay |

| HIV-2 Protease | EC50 | 160 | Antiviral assay | |

| Pramipexole | Dopamine D2 Receptor | Ki | 2.2 - 3.9 | Radioligand binding (human) |

| Dopamine D3 Receptor | Ki | 0.5 - 0.97 | Radioligand binding (human) | |

| Epothilone B | Tubulin Polymerization | IC50 | 22 | MCF-7 (Breast Cancer) |

| Cytotoxicity | IC50 | 37 | HepG2 (Liver Cancer) |

Table 1: In Vitro Activity of Thiazole-Containing Drugs (IC50/EC50/Ki values). Data compiled from multiple sources.[1][6][7][11][12][13][14]

| Compound | Organism | Activity Type | Value (μg/mL) |

| Sulfathiazole Derivative | Staphylococcus aureus | MIC | 4.10 x 10⁻³ mmol |

| Vibrio cholerae | MIC | 4.10 x 10⁻³ mmol |

Table 2: Minimum Inhibitory Concentration (MIC) for a Sulfathiazole Derivative.[15][16]

Signaling Pathways and Mechanisms of Action

To illustrate the role of thiazole-containing drugs at a molecular level, the following diagrams depict their interaction with key signaling pathways.

BCR-ABL Kinase Inhibition by Dasatinib

Dasatinib targets the constitutively active BCR-ABL tyrosine kinase in Chronic Myeloid Leukemia. It binds to the ATP-binding site of the kinase domain, inhibiting autophosphorylation and the subsequent activation of downstream pathways like RAS/MAPK and PI3K/AKT, which are responsible for cell proliferation and survival.[3][8][16]

Dopamine D2 Receptor Signaling Modulation by Pramipexole

Pramipexole acts as an agonist at D2 and D3 dopamine receptors, which are G-protein coupled receptors (GPCRs). D2-like receptors couple to Gαi/o proteins. Agonist binding by pramipexole inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. This pathway is crucial for modulating neuronal excitability and is a key therapeutic target in Parkinson's disease.[17]

Experimental Protocols

The evaluation of thiazole derivatives relies on standardized in vitro assays to determine their biological activity.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][18]

Materials:

-

96-well flat-bottom plates

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Cells of interest (e.g., MCF-7 breast cancer cells)

-

Thiazole test compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Subtract the absorbance of the background control wells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. aacrjournals.org [aacrjournals.org]

- 4. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. MTT (Assay protocol [protocols.io]

- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. researchgate.net [researchgate.net]

- 17. dopamine receptor D2 - Creative Biogene [creative-biogene.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using 1,3-Thiazole-2-carbonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2] Derivatives of thiazole exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4][5] 1,3-Thiazole-2-carbonyl chloride is a highly reactive and versatile building block for the synthesis of a variety of thiazole derivatives. Its reactivity stems from the electron-deficient carbonyl carbon, making it an excellent electrophile for reactions with nucleophiles such as amines and alcohols.[6][7] This document provides detailed protocols for the synthesis of two major classes of derivatives: N-substituted-1,3-thiazole-2-carboxamides and 1,3-thiazole-2-carboxylates.

Section 1: Synthesis of N-Substituted-1,3-Thiazole-2-carboxamides